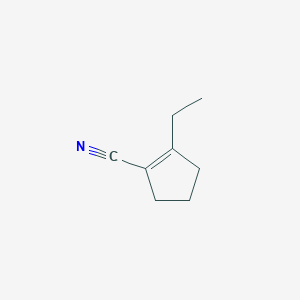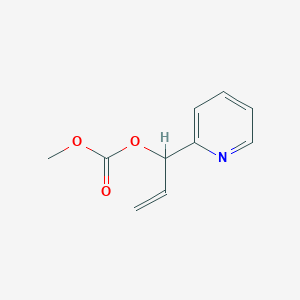![molecular formula C30H47N3O3S B14408646 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide CAS No. 83485-06-7](/img/structure/B14408646.png)
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide is an organic compound with the molecular formula C30H47N3O3S It is a derivative of benzene and features a diazenyl group (N=N) and a sulfonamide group (SO2NH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide typically involves a multi-step process:
Diazotization: The starting material, 4-(octadecyloxy)aniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonamide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}aniline: Similar structure but with a shorter alkyl chain.
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The long alkyl chain (octadecyloxy) enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Properties
CAS No. |
83485-06-7 |
|---|---|
Molecular Formula |
C30H47N3O3S |
Molecular Weight |
529.8 g/mol |
IUPAC Name |
4-[(4-octadecoxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C30H47N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-36-29-22-18-27(19-23-29)32-33-28-20-24-30(25-21-28)37(31,34)35/h18-25H,2-17,26H2,1H3,(H2,31,34,35) |
InChI Key |
OHKWBTDKBSYFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
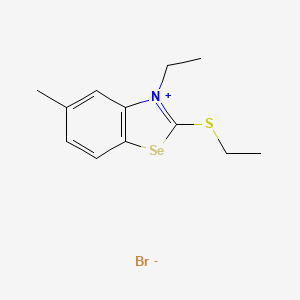

![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
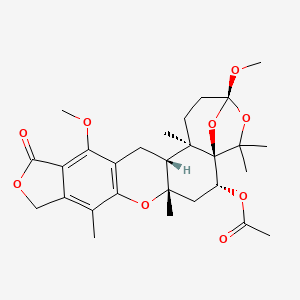
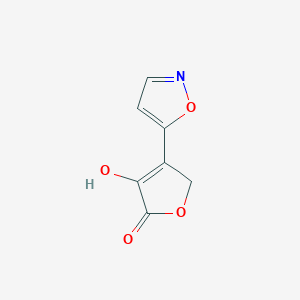
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
